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Introduction

Stable isotope tracing using 3C-labeled substrates is a powerful technique for elucidating
metabolic pathways and quantifying metabolic fluxes. While 3C-glucose and 13C-glutamine are
commonly used to trace central carbon metabolism, 3C-labeled bicarbonate (provided as Kz-
13COs or NaH®CO:s) offers a unique tool to investigate specific enzymatic reactions and
pathways involving carbon dioxide fixation. In aqueous solutions, K2-13COs dissociates to form
H13COs~, which is the substrate for various carboxylase enzymes. Tracing the incorporation of
13C from bicarbonate into downstream metabolites provides critical insights into the activities of
these pathways, which are often dysregulated in diseases such as cancer.

This document provides detailed application notes and protocols for designing and conducting
experiments to trace carbon metabolism using K2-33COs. It covers cell culture, labeling, sample
preparation, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Key Metabolic Pathways Traced by K2-*COs3

The 13C label from K2-13COs is incorporated into metabolites through the action of carboxylase
enzymes. The primary pathways that can be interrogated using this tracer include:

o Anaplerosis and the Tricarboxylic Acid (TCA) Cycle:
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o Pyruvate Carboxylase (PC): Converts pyruvate to oxaloacetate, a key anaplerotic reaction
that replenishes TCA cycle intermediates. Labeling of TCA cycle intermediates such as
malate, aspartate, and citrate with 13C from bicarbonate is a direct measure of PC activity.

o Propionyl-CoA Carboxylase (PCC): Involved in the metabolism of odd-chain fatty acids
and certain amino acids, converting propionyl-CoA to methylmalonyl-CoA.

e De Novo Pyrimidine Biosynthesis:

o Carbamoyl Phosphate Synthetase 2 (CPS2): Utilizes bicarbonate to generate carbamoyl
phosphate in the cytoplasm, which is a precursor for pyrimidine synthesis. This leads to
the incorporation of 13C into pyrimidine nucleotides like UTP and CTP.

o Fatty Acid Synthesis:

o Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-
CoA, the committed step in fatty acid synthesis. While the 13C atom is lost in a subsequent
decarboxylation step, the activity of this pathway can be inferred in conjunction with other
tracers.

Experimental Desigh and Workflow

A typical experimental workflow for tracing carbon metabolism with K2-13COs involves several
key steps, from cell culture to data analysis. Careful planning and execution are crucial for
obtaining reliable and reproducible results.
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Figure 1. Experimental workflow for 3C tracing with K2-13COs.
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Protocols
Protocol 1: Cell Culture and Labeling with K2-*CO3

This protocol describes the labeling of adherent cells in culture with *3C-bicarbonate.
Materials:

Adherent cells of interest

o Complete cell culture medium
» Phosphate-buffered saline (PBS), sterile

e Labeling medium: Bicarbonate-free medium (e.g., custom formulation or commercially
available) supplemented with dialyzed fetal bovine serum (dFBS) and other necessary
components.

e K2-13COs (Potassium Carbonate, 3C, 99%)
o Sterile, deionized water
Procedure:

o Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that allows them
to reach 70-80% confluency at the time of labeling. Culture under standard conditions (e.g.,
37°C, 5% CO2).

o Preparation of Labeling Medium:

[e]

On the day of the experiment, prepare the labeling medium.

[e]

Dissolve K2-13COs in sterile, deionized water to create a stock solution (e.g., 1 M).

o

Supplement the bicarbonate-free base medium with dFBS and other required nutrients.

[¢]

Add the K2-13COs stock solution to the labeling medium to a final concentration typically
ranging from 10 to 20 mM. The optimal concentration may need to be determined
empirically for your specific cell line and experimental goals.
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o Warm the labeling medium to 37°C.

e Medium Exchange and Labeling:
o Aspirate the complete growth medium from the cells.

o Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled
bicarbonate.

o Add the pre-warmed 3C-bicarbonate labeling medium to the cells.

o Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the
dynamic incorporation of 13C into metabolites. The optimal time points will depend on the
turnover rates of the metabolites of interest.

Protocol 2: Metabolic Quenching and Metabolite
Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels after the
labeling period.

Materials:

Liquid nitrogen

Ice-cold 80% methanol (v/v in water)

Cell scraper

Microcentrifuge tubes (1.5 mL)

Centrifuge capable of 4°C and >15,000 x g
Procedure:
¢ Quenching Metabolism:

o At each time point, remove the labeling medium by aspiration.
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o Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to snap-freeze
the cells and halt metabolic activity.

o Metabolite Extraction:

o Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

o Incubate the plates on dry ice for 15 minutes to ensure complete cell lysis and protein
precipitation.

o Using a cell scraper, scrape the cells into the methanol solution.
o Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

o Sample Processing:

[e]

Vortex the tubes vigorously for 30 seconds.

o Centrifuge the tubes at >15,000 x g for 10-15 minutes at 4°C to pellet cell debris and
precipitated proteins.

o Carefully transfer the supernatant, which contains the extracted metabolites, to a new
clean tube.

o Store the extracts at -80°C until analysis. For LC-MS analysis, the samples are typically
dried down under a stream of nitrogen or using a vacuum concentrator and then
reconstituted in an appropriate solvent.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of 13C-labeled metabolites by LC-
MS/MS. Specific parameters will need to be optimized for the instrument and metabolites of
interest.

Instrumentation:

o High-performance liquid chromatography (HPLC) or ultra-high-performance liquid
chromatography (UHPLC) system.
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e High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
o Sample Preparation for Analysis:

o Dry the metabolite extracts under vacuum or nitrogen.

o Reconstitute the dried extracts in a suitable solvent for your chromatography method (e.g.,
50% methanol in water).

o Chromatographic Separation:

o Employ a chromatography method suitable for separating polar metabolites, such as
hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography
with an ion-pairing agent.

« Mass Spectrometry Detection:

o Operate the mass spectrometer in full scan mode with a high resolution (>60,000) to
accurately determine the mass-to-charge ratio (m/z) of the different isotopologues.

o Use a negative ionization mode for detecting most organic acids and nucleotides.
o Perform tandem MS (MS/MS) on selected precursor ions to confirm metabolite identity.
o Data Analysis:

o Process the raw data using software capable of extracting the mass isotopologue
distributions (MIDs) for each metabolite of interest.

o Correct the MIDs for the natural abundance of 13C and other isotopes.[1]

Data Presentation

The incorporation of 13C from K2-13COs into various metabolites can be quantified and
presented as mass isotopologue distributions (MIDs). The following tables summarize expected
and observed labeling patterns in key metabolic pathways.
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Expected Labeled

Metabolite Pathway Notes
Isotopologue(s)
TCA Cycle Derived from M+1
Aspartate ) M+1
Anaplerosis oxaloacetate.
TCA Cycle Precursor to
Malate ) M+1
Anaplerosis oxaloacetate.
Formed from M+1
) TCA Cycle
Citrate ) M+1 oxaloacetate and
Anaplerosis
unlabeled acetyl-CoA.
De Novo Pyrimidine A key intermediate in
Orotate ) i M+1 o ]
Biosynthesis pyrimidine synthesis.
Reflects the
De Novo Pyrimidine incorporation of 13C
UTP/CTP M+1

Biosynthesis

from carbamoyl

phosphate.

Table 1: Expected 3C-Labeling Patterns from K2-13COs.

The following table presents example quantitative data for the fractional labeling of TCA cycle

intermediates in sarcoma tissue after infusion with [U-13C]-glutamine, which generates 3CO:

that is then re-fixed. This demonstrates the in vivo relevance of bicarbonate fixation.
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Metabolite ~ M+0 (%) M+1 (%) M+2 (%) M+3 (%) M+4 (%) M+5 (%)

Citrate 25 30 5 5 30 5
Aconitate 30 35 5 5 20 5
Isocitrate 25 30 5 5 30 5
a-

Ketoglutara 10 5 5 5 75 0
te

Succinate 35 20 10 5 30 0
Fumarate 40 25 10 5 20 0
Malate 40 25 10 5 20 0

Table 2: Example Mass Isotopologue Distributions of TCA Cycle Intermediates in Sarcoma
Tissue Labeled via 13CO:z Fixation. Data are presented as mean percentage of the total pool.[2]

Visualization of Metabolic Pathways
TCA Cycle and Anaplerosis

The following diagram illustrates the incorporation of *3C from bicarbonate into the TCA cycle
via pyruvate carboxylase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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